N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
CAS No.: 428487-58-5
Cat. No.: VC21457087
Molecular Formula: C17H13FN2O2
Molecular Weight: 296.29g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 428487-58-5 |
|---|---|
| Molecular Formula | C17H13FN2O2 |
| Molecular Weight | 296.29g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-(3-formylindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C17H13FN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,11H,10H2,(H,19,22) |
| Standard InChI Key | IHPRFXABLADVBE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=O |
Introduction
Chemical Identity and Physical Properties
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic organic compound with potential biological significance. The compound is classified as an indole derivative containing a formyl group at the 3-position and an N-substituted acetamide group connected to a 4-fluorophenyl moiety.
Basic Identification
The compound is uniquely identified through several standardized chemical identifiers, which facilitate its recognition across chemical databases and literature.
Table 1: Basic Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 428487-58-5 |
| Molecular Formula | C₁₇H₁₃FN₂O₂ |
| Molecular Weight | 296.29 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-(3-formylindol-1-yl)acetamide |
| InChIKey | IHPRFXABLADVBE-UHFFFAOYSA-N |
The compound consists of three main structural components: an indole ring system bearing a formyl group at position 3, an acetamide linker, and a 4-fluorophenyl group. This arrangement creates a molecule with significant potential for hydrogen bonding and aromatic interactions with biological targets .
Physical and Chemical Properties
The physical properties of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide contribute to its behavior in various environments and influence its potential applications in chemical research.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| XLogP3-AA | 2.6 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 296.09610582 Da |
The compound exhibits moderate lipophilicity (XLogP3-AA = 2.6), which suggests it possesses a balanced hydrophobic/hydrophilic character, potentially facilitating passive membrane permeation in biological systems. The presence of one hydrogen bond donor and three hydrogen bond acceptors indicates significant potential for molecular recognition and interaction with biological targets .
Structural Analysis and Molecular Features
The molecular structure of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide contains several key functional groups that contribute to its chemical behavior and potential biological activities.
Structural Components
The compound can be divided into three main structural components:
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Indole Core: A bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring, with a formyl group at position 3.
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Acetamide Linker: Connects the indole nitrogen (position 1) to the 4-fluorophenyl group.
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4-Fluorophenyl Group: A benzene ring with a fluorine substituent at the para position.
These structural elements work in concert to determine the compound's chemical reactivity and biological interaction potential. The indole core is known for its presence in many bioactive natural products and pharmaceuticals, while the formyl group at the 3-position enhances reactivity and may facilitate interactions with nucleophiles in biological systems.
Structural Comparison with Related Compounds
Several structurally related compounds have been documented in chemical databases, offering insight into how subtle structural modifications might influence biological activity and physicochemical properties.
Table 3: Comparison with Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | C₁₇H₁₃FN₂O₂ | 296.29 | 428487-58-5 | Parent compound |
| N-(4-fluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | C₁₈H₁₅FN₂O₂ | 310.32 | 433248-81-8 | Additional methyl group at position 2 of indole |
| 2-(3-Formyl-2-methyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide | C₁₆H₂₀N₂O₃ | 288.34 | 433308-21-5 | Methyl at position 2 of indole and 3-methoxypropyl instead of 4-fluorophenyl |
| N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | C₁₇H₁₂ClFN₂O₂ | 330.74 | Not specified | 3-chloro-4-fluorophenyl instead of 4-fluorophenyl |
These structural variations can significantly impact the compounds' physicochemical properties and biological activities. For instance, the addition of a methyl group at position 2 of the indole ring (as in N-(4-fluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide) may affect electron density distribution and steric properties, potentially altering binding interactions with biological targets .
Synthesis and Chemical Reactivity
The synthesis of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions requiring careful control of reaction conditions.
Chemical Reactivity
The chemical reactivity of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is influenced by its key functional groups:
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The formyl group at position 3 of the indole ring is susceptible to nucleophilic addition reactions and can participate in condensation reactions with suitable nucleophiles.
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The amide linkage provides stability to the molecule but can undergo hydrolysis under acidic or basic conditions.
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The indole core can participate in various electrophilic substitution reactions, although the presence of the formyl group and N-substitution may alter the reactivity pattern compared to unsubstituted indoles.
These reactive features make the compound potentially useful as an intermediate in the synthesis of more complex structures with pharmacological significance.
Analytical Characterization and Identification
Accurate identification and characterization of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide are essential for research and development purposes.
Spectroscopic Characterization
While specific spectroscopic data for N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is limited in the available literature, the compound would typically be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide structural confirmation, with characteristic signals for:
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The formyl proton (typically appearing as a singlet around δ 9-10 ppm)
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The indole C-2 proton (typically a singlet around δ 7-8 ppm)
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The amide NH proton (typically appearing around δ 8-10 ppm)
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The methylene protons of the acetamide linkage (typically around δ 4-5 ppm)
-
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for:
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The C=O stretching of the formyl group (typically around 1660-1700 cm⁻¹)
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The amide C=O stretching (typically around 1630-1690 cm⁻¹)
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The N-H stretching of the amide (typically around 3300-3500 cm⁻¹)
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Mass Spectrometry: Would confirm the molecular weight of 296.29 g/mol, with characteristic fragmentation patterns.
Based on the spectroscopic data of related compounds, the accurate structural elucidation of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide would be crucial for confirming its identity and purity.
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